Cas no 1803171-55-2 (Ravulizumab)

Ravulizumab structure
Nom du produit:Ravulizumab
Numéro CAS:1803171-55-2
Le MF:
Mégawatts:
CID:4735384
Ravulizumab Propriétés chimiques et physiques
Nom et identifiant
-
- Immunoglobulin G2/G4, anti-(human complement C5) (human-Mus musculus ALXN1210 heavy chain), disulfide with human-Mus musculus ALXN1210 κ-chain, dimer
- Ravulizumab
- Research Grade Ravulizumab (DHB90001)
- Ravulizumab (anti-Complement C5)
- ALXN1210
-
Ravulizumab PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T76867-100mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 100mg |
¥ 22600 | 2024-07-23 | |
1PlusChem | 1P029LIY-5mg |
Ravulizumab |
1803171-55-2 | 95% | 5mg |
$895.00 | 2024-06-18 | |
TargetMol Chemicals | T76867-1mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 1mg |
¥ 2480 | 2024-07-23 | |
TargetMol Chemicals | T76867-25mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 25mg |
¥ 12300 | 2024-07-23 | |
1PlusChem | 1P029LIY-1mg |
Ravulizumab |
1803171-55-2 | 95% | 1mg |
$369.00 | 2024-06-18 | |
1PlusChem | 1P029LIY-10mg |
Ravulizumab |
1803171-55-2 | 95% | 10mg |
$1410.00 | 2024-06-18 | |
TargetMol Chemicals | T76867-10mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 10mg |
¥ 8380 | 2024-07-23 | |
TargetMol Chemicals | T76867-5mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 5mg |
¥ 6220 | 2024-07-23 | |
TargetMol Chemicals | T76867-2mg |
Ravulizumab |
1803171-55-2 | SDS-PAGE:95% SEC-HPLC:95% | 2mg |
¥ 3780 | 2024-07-23 | |
MedChemExpress | HY-P99365-1mg |
Ravulizumab |
1803171-55-2 | 95.00% | 1mg |
¥3000 | 2024-07-20 |
Ravulizumab Littérature connexe
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
1803171-55-2 (Ravulizumab) Produits connexes
- 1910124-47-8(Di-tert-butyl 5-methylisophthalate)
- 70838-71-0((±)-Mandelic-2,3,4,5,6-d5 Acid)
- 2137903-30-9(5-[(Oxan-4-ylidene)methyl]pyridine-2-carbaldehyde)
- 2309475-93-0(Tert-butyl 7-(5-bromopyridin-2-yl)-7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate)
- 23060-85-7(Thiomaltol)
- 1780851-18-4(2-1-(propan-2-yl)-1H-1,2,4-triazol-5-ylpropanoic acid)
- 402951-19-3(6-bromo-4-phenyl-N-2-(trifluoromethyl)phenylquinazolin-2-amine)
- 2231675-60-6(3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one)
- 2034460-67-6(2-[5-amino-4-(benzenesulfonyl)-3-(phenylamino)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide)
- 2639459-51-9(Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1803171-55-2)Ravulizumab

Pureté:99%/99%
Quantité:1mg/5mg
Prix ($):376.0/940.0